molecular formula C14H11BrN2OS2 B2442483 5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 896676-70-3

5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2442483
CAS No.: 896676-70-3
M. Wt: 367.28
InChI Key: IAAZUVLSZYEFIH-UHFFFAOYSA-N
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Description

5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide typically involves the reaction of 5,7-dimethylbenzo[d]thiazole with thiophene-2-carboxylic acid in the presence of a brominating agent. The reaction conditions often include the use of a solvent such as dichloromethane or acetonitrile and a catalyst like triethylamine. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 5-bromo-N-(3-(dimethylamino)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide
  • 5-bromo-N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Uniqueness

5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is unique due to its specific substitution pattern and the presence of both thiazole and thiophene rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-(5,7-dimethyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2OS2/c1-7-5-8(2)12-9(6-7)16-14(20-12)17-13(18)10-3-4-11(15)19-10/h3-6H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAZUVLSZYEFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC=C(S3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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